N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide is a chemical compound with the molecular formula C12H21NO3S It is known for its unique structure, which includes a cyclohexyl group and a dioxidotetrahydrothienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide typically involves the reaction of cyclohexylamine with a suitable acylating agent, followed by the introduction of the dioxidotetrahydrothienyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothienyl group to a tetrahydrothienyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce tetrahydrothienyl derivatives.
Scientific Research Applications
N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(1,1-dioxidotetrahydrothien-3-yl)acetamide:
2-chloro-N-cyclohexyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide: A related compound with a chlorine substituent, which may exhibit different chemical and biological properties.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: Compounds with similar structural motifs, investigated for their potential as potassium channel activators
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H21NO3S |
---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N-cyclohexyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C12H21NO3S/c14-12(13-11-4-2-1-3-5-11)8-10-6-7-17(15,16)9-10/h10-11H,1-9H2,(H,13,14) |
InChI Key |
OFDYVTXDRIAFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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